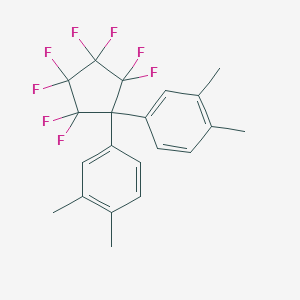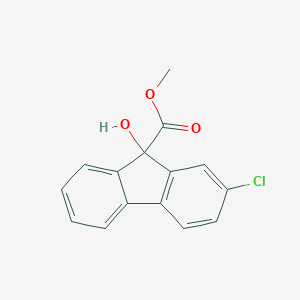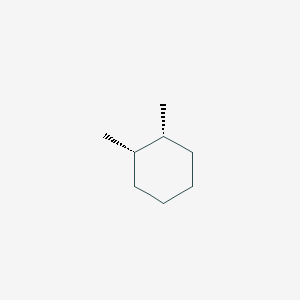![molecular formula C19H30N4O2S2 B165984 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea CAS No. 137783-15-4](/img/structure/B165984.png)
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea
Übersicht
Beschreibung
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential use in various scientific research applications. In
Wissenschaftliche Forschungsanwendungen
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has been extensively studied for its potential use in various scientific research applications. Some of the most notable applications include:
1. Cancer Research: This compound has shown potential in cancer research as it has been found to inhibit the growth of cancer cells.
2. Neurological Disorders: This compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has been found to have anti-inflammatory properties, which makes it a potential candidate for treating various inflammatory diseases.
Wirkmechanismus
The mechanism of action of 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea involves the inhibition of specific enzymes and proteins in the body. This inhibition leads to the desired effect of the compound, such as the inhibition of cancer cell growth or the reduction of inflammation.
Biochemical and Physiological Effects:
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has been found to have various biochemical and physiological effects. Some of the most notable effects include:
1. Inhibition of cancer cell growth
2. Reduction of inflammation
3. Improvement in cognitive function
4. Reduction in oxidative stress
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has various advantages and limitations for lab experiments. Some of the advantages include:
1. It is a potent compound with a high level of activity.
2. It has a specific mechanism of action, which makes it a valuable tool in scientific research.
3. It has been extensively studied, and its effects are well-documented.
Some of the limitations of this compound include:
1. It can be difficult to synthesize, which can limit its availability for lab experiments.
2. It may have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are various future directions for the study of 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea. Some of the most notable directions include:
1. Further studies on the potential use of this compound in cancer research, including clinical trials.
2. Investigation of the compound's potential in treating neurological disorders.
3. Development of more efficient synthesis methods for this compound.
4. Exploration of the compound's potential in treating other diseases such as autoimmune disorders.
Conclusion:
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea is a valuable compound with unique properties that make it a valuable tool in scientific research. Its potential use in cancer research, neurological disorders, and inflammation has been extensively studied, and its effects are well-documented. While there are limitations to its use, the future directions for the study of this compound are promising, and further research is needed to fully understand its potential.
Eigenschaften
CAS-Nummer |
137783-15-4 |
|---|---|
Produktname |
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea |
Molekularformel |
C19H30N4O2S2 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
1-[4-(cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea |
InChI |
InChI=1S/C19H30N4O2S2/c24-27(25,23-19(26)22-16-10-6-3-7-11-16)18-14-20-13-12-17(18)21-15-8-4-1-2-5-9-15/h12-16H,1-11H2,(H,20,21)(H2,22,23,26) |
InChI-Schlüssel |
FIIQKQAZIRPFIC-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S |
SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Kanonische SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Andere CAS-Nummern |
137783-15-4 |
Synonyme |
BM 11 BM-11 N-((4-cycloheptylamino-3-pyridyl)sulfonyl)-N'-(cyclohexyl)thiourea |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

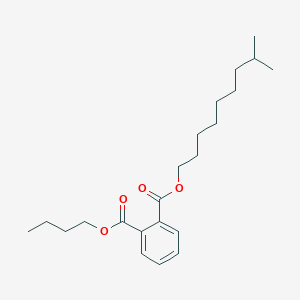
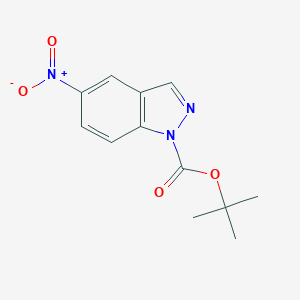

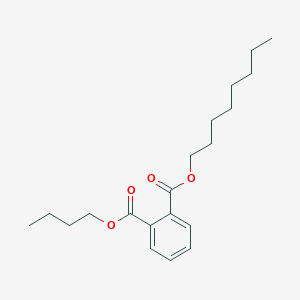
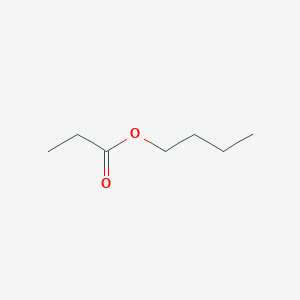



![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)

